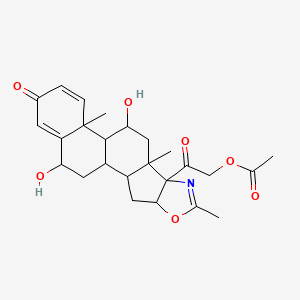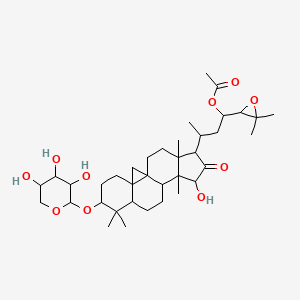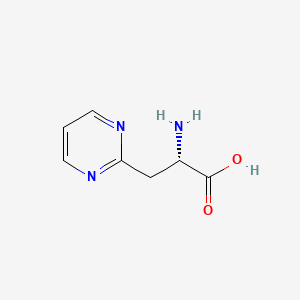
6-Hydroxy Lantadin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Lantadin involves multiple steps, including methylation, bromination, methoxylation, and demethylation . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process is optimized to maximize yield and minimize costs, making it feasible for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy Lantadin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Lantadin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is investigated for its potential antioxidant and antimicrobial properties . In medicine, this compound is explored for its potential therapeutic effects, including its role in treating neurodegenerative diseases and cancer .
Wirkmechanismus
The mechanism of action of 6-Hydroxy Lantadin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and influencing the activity of enzymes involved in cellular processes . The compound’s ability to form free radicals and inhibit mitochondrial respiratory chain complexes plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy Lantadin is similar to other phenolic compounds, such as 6-Hydroxygenistein and 6-Hydroxy-L-nicotine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the distinct pathways it targets, making it a valuable compound for various research applications .
List of Similar Compounds:- 6-Hydroxygenistein
- 6-Hydroxy-L-nicotine
- Phenolic antioxidants
Eigenschaften
Molekularformel |
C25H31NO7 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
[2-(11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3 |
InChI-Schlüssel |
UFQYEKPVHOQAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)


![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)
![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)




![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
